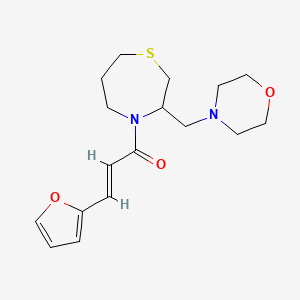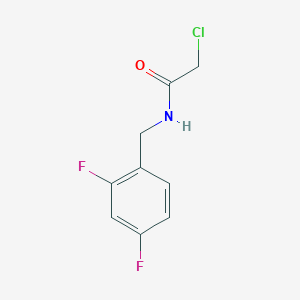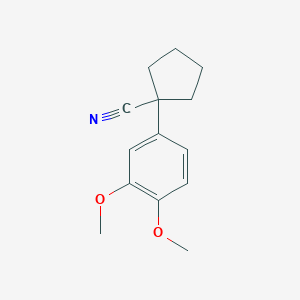
1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Electrochemical Synthesis and Cyclization
The electrochemical synthesis of cyclopentane derivatives has been explored through the reduction of 1,3-dibenzoylpropane in acetonitrile, leading to the formation of cis-1,2-diphenyl-1,2-cyclopentanediol. This process involves intramolecular pinacolization, which has been analyzed using various electrochemical techniques to understand the kinetics of the cyclization mechanism. The mechanism is suggested to involve the formation of an open-chain dianion from the disproportionation of the initial anion-radical, followed by an internal radical-radical coupling within the dianion .
Isosteres for Carboxylic Acids
Cyclopentane-1,3-diones have been identified as novel isosteres for the carboxylic acid functional group due to their similar pKa values. These compounds have been compared with carboxylic acid and tetrazole residues, demonstrating their potential to effectively substitute for carboxylic acids in drug design. This has been exemplified in the synthesis and evaluation of thromboxane A2 receptor antagonists, where cyclopentane-1,3-dione derivatives showed comparable potency to known antagonists .
Anionic Oligomerization
The anionic oligomerization of 1-cyclohexene-1-carbonitrile and its mixtures with the 3-cyclohexene-1-carbonitrile isomer has been studied, revealing noncyclic unsaturated dimers and trimers as the principal products. Isomeric dimers such as cis and trans 1-(2′cyanocyclohexyl)-cyclohex 3-ene-carbonitrile were isolated and characterized by IR and NMR, providing insights into the oligomerization mechanisms .
Co-crystal Structure Analysis
The co-crystal structure of a compound containing a 3,4-dimethoxyphenyl group has been analyzed, revealing a buckled fused-ring system with significant twisting between the aromatic rings and the dimethoxyphenyl substituent. This structural analysis contributes to the understanding of molecular interactions and crystal packing, which are important for the design of new materials and pharmaceuticals .
Oxidative Cyclizations
Oxidative cyclizations mediated by manganese(III) acetate have been used to synthesize 4,5-dihydrofuran-3-carbonitriles containing various heterocycles. The reactions of 3-oxopropanenitriles with conjugated alkenes have yielded products with good efficiency, particularly when 2-thienyl substituted alkenes were used .
Acid-catalyzed Cyclization
The acid-catalyzed cyclization of 3-acetyl-3-(3,4-dimethoxyphenyl) adiponitrile has been investigated, leading to the formation of hexahydroindol-2,6-dione derivatives. The reaction mechanisms and intermediates have been proposed, and an alternative synthesis route has also been described .
Inhibitory Effects on Carbonic Anhydrase Isoenzymes
Derivatives of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes I and II. These compounds have shown effective inhibitory potency, with Ki values in the nanomolar range, suggesting their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Fluorescence Characteristics and Excimer Formation
Research into the fluorescence spectra of various alkanes, including those with structural similarities to 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile, shows unique fluorescence characteristics. These characteristics include long-wavelength bands and a decrease in fluorescence yield, attributed to excimer formation - a transient dimer formed intramolecularly. This research contributes to understanding the molecular configuration and kinetics of such compounds (Hirayama, 1965).
Photoinduced Electron Transfer and Radical Cation Formation
Studies on cyclopentane-1,3-diyl radical cations, generated from similar compounds through photoinduced electron transfer, highlight their unique rearrangement and reactivity properties. These studies provide insights into the molecular behavior of such compounds under specific conditions, which can be crucial for advanced materials synthesis and understanding chemical reactivity (Adam et al., 1994).
Synthesis of Bioactive Compounds
Compounds structurally related to this compound have been synthesized and evaluated for their potential biological activities, such as leishmanicidal agents. This research points to the potential of similar compounds in the development of new therapeutic agents (Nisar et al., 2013).
Carbonic Anhydrase Inhibition
Derivatives of similar compounds have shown significant inhibitory potency against carbonic anhydrases, enzymes crucial in physiological processes like respiration and acid-base balance. This suggests potential applications in developing inhibitors for therapeutic or industrial purposes (Artunç et al., 2016).
Photocatalytic Applications
Research into photocatalytic reactions involving related compounds contributes to understanding the mechanisms and efficiency of such reactions, which can be applied in fields like renewable energy and environmental remediation (Schneider et al., 2016).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Please refer to the MSDS for more detailed safety information .
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-16-12-6-5-11(9-13(12)17-2)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNOXLSDQWRFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34975-22-9 |
Source


|
| Record name | 1-(3,4-dimethoxyphenyl)cyclopentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

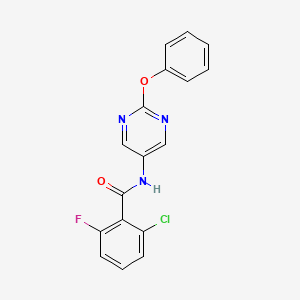
![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2546200.png)
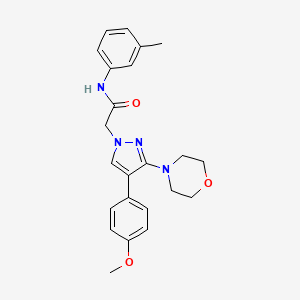

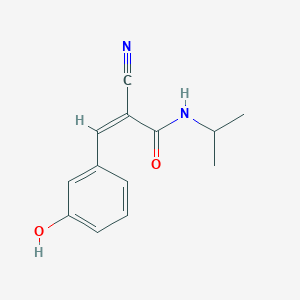
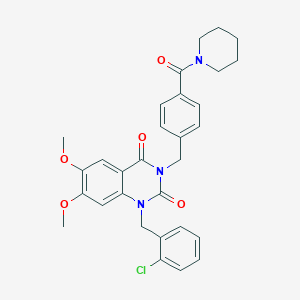
![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546210.png)
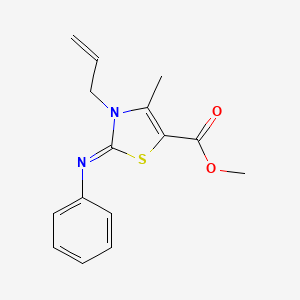
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2546213.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2546214.png)


